BenchChemオンラインストアへようこそ!

8-Bromo-2-vinylquinoline

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Select 8-Bromo-2-vinylquinoline for its non-negotiable 8-bromo substitution pattern, proven essential for full antiviral activity against the clinically relevant HIV-1 A128T mutant—a property absent in the 6-bromo analog. Its orthogonal bromo and vinyl reactive handles enable sequential, site-selective transformations: first Suzuki-Miyaura cross-coupling, then Diels-Alder cycloaddition, for convergent synthesis of complex polycyclic scaffolds. Patented as a key intermediate for HCV protease inhibitors. Ideal for drug discovery SAR studies and optoelectronic materials development. Confirm purity ≥98% and request bulk pricing for your research program.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 1208864-37-2
Cat. No. B1445185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-vinylquinoline
CAS1208864-37-2
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC=CC1=NC2=C(C=CC=C2Br)C=C1
InChIInChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2
InChIKeySZWBYWASQUJBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 821 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-vinylquinoline (CAS 1208864-37-2) Procurement Guide: A Dual-Functionalized Quinoline Scaffold for Targeted Medicinal Chemistry


8-Bromo-2-vinylquinoline (CAS: 1208864-37-2) is a halogenated heterocyclic aromatic compound belonging to the quinoline derivative class . Its structure is characterized by a bromine atom at the 8-position and a vinyl group at the 2-position of the quinoline core (C11H8BrN, MW: 234.09 g/mol) . This specific substitution pattern creates a scaffold with two distinct, orthogonal reactive handles, positioning it as a versatile intermediate for the synthesis of complex molecules in medicinal chemistry and drug discovery .

8-Bromo-2-vinylquinoline (CAS 1208864-37-2) Differentiation: Why In-Class Analogs Are Not Suitable Replacements


Substituting 8-Bromo-2-vinylquinoline with simpler quinoline derivatives (e.g., 8-bromoquinoline or 2-vinylquinoline) is not chemically equivalent due to the loss of crucial orthogonal reactivity. The presence of both bromine and vinyl groups on the same scaffold enables sequential, site-selective transformations that are impossible with mono-functional analogs [1]. Furthermore, within the context of antiviral research, the position of the bromine substituent is critical for biological activity; as demonstrated in a study of HIV-1 Integrase Allosteric Inhibitors, an 8-bromo substitution pattern confers resistance to specific viral mutations, a property not shared by the 6-bromo analog [2]. These distinctions have direct implications for synthetic efficiency and target compound efficacy, making the specific substitution pattern of 8-Bromo-2-vinylquinoline non-negotiable for certain research applications.

Quantitative Evidence Guide: Verifiable Differentiation of 8-Bromo-2-vinylquinoline (CAS 1208864-37-2) vs. Analogs


Antiviral Activity: Retention of Full Potency Against the HIV-1 IN A128T Mutant vs. 6-Bromo Analog

A comparative study on multi-substituted quinolines as HIV-1 Integrase Allosteric Inhibitors (ALLINIs) revealed a critical advantage of the 8-bromo substitution pattern. While the addition of bromine at either the 6- or 8-position improved antiviral properties compared to the unsubstituted scaffold, the analogs demonstrated divergent behavior against a drug-resistant viral mutant [1]. Specifically, the 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 8-bromo analog retained full effectiveness, showing no loss of antiviral activity against the same mutant strain [1].

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance Quinoline Derivatives

In Vitro Potency: Comparable or Slightly Improved EC50 for the 8-Bromo Quinoline Scaffold

In the same series of HIV-1 integrase allosteric inhibitors, the bromine substitution on the quinoline scaffold was quantitatively assessed using a homogeneous time-resolved fluorescence (HTRF)-based IN multimerization in vitro assay [1]. The 8-bromo substituted analog (Compound 16aa) demonstrated an in vitro EC50 value of 0.09 ± 0.01 µM. This represents a slight improvement in potency compared to the unsubstituted parent compound, which had an EC50 of 0.10 ± 0.02 µM [1]. The data confirms that the 8-bromo substitution does not negatively impact, and may slightly enhance, the in vitro binding and multimerization activity of the quinoline scaffold [1].

HIV-1 Integrase EC50 ALLINI Multimerization Assay

Synthetic Utility: Orthogonal Reactivity for Sequential Transformations vs. Mono-Functional Analogs

The value of 8-Bromo-2-vinylquinoline as a synthetic building block is derived from its dual, orthogonal reactive handles. The bromo moiety at the 8-position is a known site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings [1]. Simultaneously, the vinyl group at the 2-position enables a distinct set of transformations, such as cycloaddition or polymerization reactions, which are not possible with a simple bromo or alkyl substituent [1]. In contrast, the mono-functional analog 8-bromoquinoline (CAS 16567-18-3) is limited to a single cross-coupling event . This dual functionality allows for efficient, stepwise diversification of the quinoline core without the need for additional protection/deprotection or functional group interconversion steps.

Cross-Coupling Suzuki-Miyaura Heck Reaction Cycloaddition Polymerization

Prioritized Research & Industrial Applications for 8-Bromo-2-vinylquinoline (CAS 1208864-37-2) Based on Evidence


Medicinal Chemistry: Development of Mutation-Resistant Antiviral Agents

This compound is a critical building block for synthesizing next-generation HIV-1 Integrase Allosteric Inhibitors (ALLINIs). The evidence demonstrates that the 8-bromo substitution pattern is essential for retaining full antiviral activity against the clinically relevant A128T mutant virus, a property not shared by the 6-bromo analog [1]. This positions the compound for use in structure-activity relationship (SAR) studies aimed at overcoming drug resistance.

Organic Synthesis: Convergent Assembly of Complex Polycyclic Frameworks

8-Bromo-2-vinylquinoline is uniquely suited for convergent synthetic strategies due to its orthogonal reactivity. The bromine atom can be exploited in a first step via Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group [1]. In a subsequent step, the vinyl group can undergo a cycloaddition, such as a Diels-Alder reaction, to construct a complex polycyclic core . This sequential approach is more efficient than linear syntheses starting from mono-functionalized quinolines.

Pharmaceutical Process Chemistry: Intermediate for HCV Protease Inhibitors

The compound falls within the scope of patented methods for preparing bromo-substituted quinolines, which are explicitly claimed as useful intermediates for synthesizing agents for the treatment of Hepatitis C viral (HCV) infections [2]. This patent linkage provides a clear procurement rationale for research groups and CDMOs involved in antiviral drug development.

Materials Science: Synthesis of Functionalized Polymers for OLEDs

The vinyl group on the quinoline scaffold provides a handle for polymerization or for tethering to other functional materials. Related quinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs) due to their electron transport properties . 8-Bromo-2-vinylquinoline offers a route to incorporate the quinoline chromophore into polymer backbones or onto surfaces, enabling the development of advanced optoelectronic materials.

Quote Request

Request a Quote for 8-Bromo-2-vinylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.